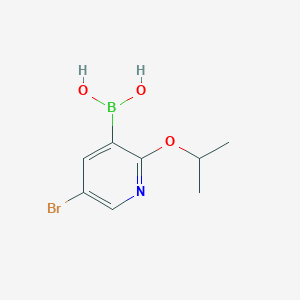

5-Bromo-2-isopropoxypyridine-3-boronic acid

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in chemical research, particularly in the field of medicinal chemistry. rsc.orgnih.gov This structural motif is a fundamental component in over 7,000 existing drug molecules. rsc.orgnih.gov Its prevalence stems from its ability to influence a molecule's electronic properties, solubility, and binding interactions with biological targets. nbinno.com Pyridine scaffolds are found in a wide array of natural products, including alkaloids and vitamins, and are integral to many enzymatic oxidation-reduction processes. rsc.orgnih.gov The versatility of the pyridine nucleus makes it a highly sought-after component for medicinal chemists aiming to design and synthesize new therapeutic agents. researchgate.net Numerous commercially available drugs contain the pyridine scaffold, highlighting its importance in treating a diverse range of diseases. dovepress.com

Examples of medicinally-active pyridine derivatives include:

Atazanavir: An antiviral drug used to treat HIV/AIDS. nih.gov

Imatinib mesylate: A targeted therapy used in cancer treatment. nih.gov

Isoniazid: An antibiotic used for the treatment of tuberculosis. dovepress.com

Omeprazole: A proton pump inhibitor used to treat ulcers. dovepress.com

Role of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, are among the most versatile and valuable reagents in modern organic synthesis. scispace.comnih.gov Their unique structural features and reactivity profile have led to their widespread use in a variety of chemical transformations. scispace.comresearchgate.net These compounds are generally stable, exhibit good functional group tolerance, and their major byproduct, boric acid, is environmentally benign. scispace.com

The utility of organoboron compounds stems from the electropositive nature of the boron atom, which is bonded to a carbon atom. nih.gov This C-B bond can be readily converted into new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds. chemicalbook.comnih.gov This reactivity makes them key intermediates in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. scispace.comresearchgate.net The development of reactions like hydroboration and palladium-catalyzed borylation has made a wide variety of organoboron compounds readily accessible for synthetic chemists. scispace.comnih.gov

Overview of Pyridine Boronic Acids in Cross-Coupling Methodologies

Pyridine boronic acids are a specific class of organoboron compounds that serve as powerful building blocks, especially in palladium-catalyzed cross-coupling reactions. nbinno.com The most notable of these is the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis that facilitates the efficient and selective formation of carbon-carbon bonds. nbinno.comnih.gov In this reaction, a pyridine boronic acid acts as the nucleophilic coupling partner, transferring its pyridine group to another molecule. nbinno.com

This methodology allows for the direct incorporation of the vital pyridine scaffold into larger, more complex molecules. nbinno.com The ability to create biaryl and heteroaryl structures through this method is particularly valuable in drug discovery and materials science. nbinno.combeilstein-journals.org The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of various functional groups, making it a highly versatile and widely adopted synthetic strategy. researchgate.netresearchgate.net

Specific Context of 5-Bromo-2-isopropoxypyridine-3-boronic Acid as a Building Block

5-Bromo-2-isopropoxypyridine-3-boronic acid is a specialized reagent designed for use in organic synthesis. Its structure combines the key features of a substituted pyridine ring with a reactive boronic acid functional group. The bromine atom at the 5-position and the isopropoxy group at the 2-position offer additional points for chemical modification or influence the electronic properties and reactivity of the molecule.

As a bifunctional building block, this compound is particularly useful in sequential cross-coupling reactions. The boronic acid at the 3-position can participate in a Suzuki-Miyaura coupling to form a new C-C bond, while the bromine atom at the 5-position can subsequently be used in another coupling reaction (e.g., another Suzuki, Heck, or C-N coupling). researchgate.netuzh.chmdpi.com This allows for the controlled and stepwise construction of highly functionalized pyridine-based molecules, which are valuable intermediates in the synthesis of novel pharmaceutical and agrochemical compounds.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 2121511-52-0 |

| Molecular Formula | C8H11BBrNO3 |

| Molecular Weight | 259.9 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Despite extensive searches for scientific literature detailing the reactivity and transformational chemistry of 5-Bromo-2-isopropoxypyridine-3-boronic acid, no specific applications of this compound in Suzuki-Miyaura cross-coupling reactions could be identified. The search did not yield any published research, such as journal articles or patents, that provide experimental data, reaction conditions, or yields for the coupling of this specific boronic acid with aryl or heteroaryl halides.

General principles of Suzuki-Miyaura reactions involving substituted pyridyl boronic acids are well-established in chemical literature. These reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures found in pharmaceuticals, agrochemicals, and materials science.

The reactivity of pyridyl boronic acids in these palladium-catalyzed couplings is known to be influenced by several factors:

Position of the Boronic Acid Group: The location of the boronic acid on the pyridine ring affects its electronic properties and steric hindrance, which in turn impacts the rate and efficiency of the transmetalation step in the catalytic cycle.

Substituents on the Pyridine Ring: Electron-donating or electron-withdrawing groups on the pyridine ring modify the nucleophilicity of the boronic acid. The isopropoxy group at the 2-position and the bromo group at the 5-position in the target compound would be expected to influence its reactivity profile.

Catalytic System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is critical for achieving high yields, especially with challenging substrates like electron-deficient or sterically hindered pyridines.

Reaction Conditions: The selection of base, solvent, and temperature are key parameters that must be optimized to ensure efficient coupling and minimize side reactions, such as protodeboronation (the cleavage of the C-B bond).

However, without specific experimental data for 5-Bromo-2-isopropoxypyridine-3-boronic acid, a detailed analysis of its behavior in the context of the requested outline—including coupling with various halides, scope and limitations, influence of substrate electronics, regioselectivity, and catalytic system effects—cannot be provided. The information necessary to generate the requested data tables and discuss detailed research findings is not available in the public domain based on the conducted searches.

Therefore, the article focusing solely on the chemical compound “5-Bromo-2-isopropoxypyridine-3-boronic acid” and its reactivity in Suzuki-Miyaura reactions as per the detailed outline cannot be generated at this time.

Eigenschaften

IUPAC Name |

(5-bromo-2-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BBrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTYGTGGOGLVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 5 Bromo 2 Isopropoxypyridine 3 Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille)

Beyond the widely used Suzuki-Miyaura coupling, the boronic acid moiety of 5-Bromo-2-isopropoxypyridine-3-boronic acid is, in principle, amenable to other palladium-catalyzed cross-coupling reactions, although its direct application in Negishi and Stille reactions is not extensively documented in the literature. These reactions typically involve organozinc (Negishi) and organotin (Stille) reagents.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org It is a powerful tool for forming carbon-carbon bonds with broad scope and functional group tolerance. organic-chemistry.org While the primary utility of 5-Bromo-2-isopropoxypyridine-3-boronic acid is in reactions utilizing its boronic acid group, the bromo-substituent could serve as the electrophilic partner in a Negishi coupling with a suitable organozinc reagent.

The Stille reaction utilizes organostannane (organotin) reagents to couple with a variety of organic electrophiles, including aryl halides. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Similar to the Negishi coupling, the 5-bromo position of the pyridine (B92270) ring would be the reactive site in a potential Stille coupling, acting as the electrophile.

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction | Nucleophilic Partner | Electrophilic Partner | Catalyst | Key Features |

| Negishi | Organozinc (R-ZnX) | Organic Halide/Triflate | Pd or Ni | High reactivity, broad scope. organic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Organic Halide/Triflate | Pd | Air/moisture stable reagents, tolerance of many functional groups. wikipedia.orglibretexts.org |

Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds by coupling an arylboronic acid with an amine or an alcohol. wikipedia.org This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and is notable for its ability to be conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The reaction involves the oxidative coupling of boronic acids with N-H or O-H containing compounds. organic-chemistry.org A wide variety of substrates, including amines, anilines, amides, phenols, and carbamates, can be used as the heteroatom nucleophile. organic-chemistry.orgnrochemistry.com The mechanism is believed to proceed through a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired product. wikipedia.org

For 5-Bromo-2-isopropoxypyridine-3-boronic acid, the boronic acid group is the reactive site for Chan-Lam coupling. It can react with various nitrogen and oxygen nucleophiles to form C-N and C-O bonds, respectively, at the C3 position of the pyridine ring. This transformation provides a direct route to 3-amino and 3-oxypyridine derivatives.

Table 2: Representative Chan-Lam Coupling Conditions

| Component | Typical Reagents/Conditions | Reference |

| Copper Source | Cu(OAc)₂, CuCl₂ | nrochemistry.com |

| Nucleophiles | Amines, Anilines, Phenols, Amides, Imides | organic-chemistry.orgnrochemistry.com |

| Boronic Acid | Arylboronic acids | wikipedia.org |

| Oxidant | O₂ (from air) | nrochemistry.com |

| Base (optional) | Pyridine, Et₃N, K₂CO₃ | nrochemistry.com |

| Solvent | CH₂Cl₂, MeOH, THF, Toluene | nrochemistry.com |

| Temperature | Room temperature to 100 °C | nrochemistry.com |

Reactions Involving the Bromine Substituent

The bromine atom at the C5 position of 5-Bromo-2-isopropoxypyridine-3-boronic acid serves as a versatile handle for further functionalization, primarily acting as a leaving group in nucleophilic aromatic substitution or as an electrophilic partner in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

The pyridine ring itself is inherently electron-deficient compared to benzene, which can facilitate SNAr reactions, particularly at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. uci.edu However, in 5-Bromo-2-isopropoxypyridine-3-boronic acid, the presence of the electron-donating isopropoxy group at the C2 position makes the ring more electron-rich, which generally disfavors the classical SNAr mechanism. researchgate.netnih.gov The bromine is at the C5 position, which is meta to the nitrogen, a position not typically activated for SNAr. uci.edu

Despite the electronic bias against it, displacement of the bromine at the C5 position via SNAr can be achieved under specific conditions, particularly with strong nucleophiles or through alternative activation mechanisms such as photoredox catalysis. researchgate.netnih.gov

Nitrogen Nucleophiles: Reactions with amines (amination) would lead to the formation of 5-aminopyridine derivatives. While direct SNAr with amines might be challenging due to the electron-rich nature of the substrate, metal-catalyzed methods are often more effective (see section 3.2.2).

Oxygen Nucleophiles: Alkoxides or phenoxides could potentially displace the bromine to form 5-alkoxy or 5-aryloxypyridine derivatives.

Carbon Nucleophiles: Strong carbon nucleophiles like carbanions could also participate in substitution reactions, though these are less common via the SNAr pathway for this type of substrate.

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring. wikipedia.org The rate-determining step is usually the initial nucleophilic attack. nih.gov

For an SNAr reaction to occur at the C5-bromo position of the target molecule, the negative charge of the intermediate would need to be stabilized. The pyridine nitrogen can offer some stabilization, but its effect is strongest at the ortho and para positions. Recent studies have shown that SNAr reactions that were traditionally assumed to be stepwise may, in fact, be concerted, particularly with certain nucleophiles like azoles. rsc.org For electron-rich systems, alternative pathways like those involving radical cations initiated by photoredox catalysis can enable SNAr-type transformations that are otherwise difficult. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling at the Bromo-Position (e.g., as an Electrophile)

A more common and efficient strategy for functionalizing the C5 position is to utilize the bromine atom as an electrophilic partner in metal-catalyzed cross-coupling reactions. This approach circumvents the electronic limitations of the SNAr pathway. The C-Br bond can readily undergo oxidative addition to a low-valent metal catalyst, typically palladium(0) or nickel(0).

This strategy is widely employed for synthesizing substituted pyridines. For example, similar 5-bromopyridine derivatives have been successfully used in Suzuki cross-coupling reactions with various arylboronic acids, demonstrating the viability of the C5-bromo position as a reactive site. mdpi.com Palladium-catalyzed amination (Buchwald-Hartwig reaction) of heterocyclic bromides is also a well-established method for forming C-N bonds under milder conditions than SNAr. nih.govnih.gov

Table 3: Potential Cross-Coupling Reactions at the C5-Bromo Position

| Reaction Name | Nucleophilic Partner | Catalyst System (Typical) | Resulting Bond | Reference (Analogous Systems) |

| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄ / Base | C-C | mdpi.com |

| Buchwald-Hartwig | Amine / Amide | Pd(OAc)₂ / Ligand / Base | C-N | nih.govnih.gov |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (alkenyl) | researchgate.net |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (alkynyl) | N/A |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C | wikipedia.org |

Lithiation or Grignard Formation at the Bromine Position

The bromine atom at the C-5 position of the pyridine ring in 5-Bromo-2-isopropoxypyridine-3-boronic acid is a key site for synthetic modification through metallation reactions, such as lithiation (halogen-lithium exchange) or the formation of a Grignard reagent. These transformations convert the electrophilic C-Br bond into a nucleophilic carbon-metal bond, opening pathways for the introduction of a wide array of electrophiles.

Lithiation: Halogen-lithium exchange is a common strategy for the functionalization of aryl halides. This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). In the case of 5-Bromo-2-isopropoxypyridine-3-boronic acid, the boronic acid group would likely need to be protected, for instance as a pinacol (B44631) ester, to prevent reaction with the strongly basic organolithium reagent. The resulting 5-lithiated pyridine intermediate is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides. The selectivity of Br/Li exchange reactions can be influenced by the nature of other substituents on the aromatic ring beilstein-journals.org.

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal (Mg°) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This method can sometimes be more compatible with sensitive functional groups than lithiation. The resulting organomagnesium compound (Grignard reagent) is also a strong nucleophile, albeit generally less reactive than its organolithium counterpart. This reagent can be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. The synthesis of boronic acids and esters can be achieved through the reaction of Grignard reagents with a boron-containing substrate nih.gov. For instance, a patented method describes the synthesis of 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine (B18299) via a Grignard reaction at low temperature, demonstrating the feasibility of selective metallation at the C-5 position of a brominated pyridine ring nih.gov.

The table below summarizes conditions for analogous metallation reactions on bromopyridine derivatives, which can serve as a reference for developing protocols for 5-Bromo-2-isopropoxypyridine-3-boronic acid.

| Starting Material | Reagent | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromopyridine | Isopropyl magnesium chloride (Grignard Reagent) | Tetrahydrofuran (THF) | <15 °C | 5-Bromo-3-pyridyl Grignard | nih.gov |

| Aryl Halide | Mg° | Ethereal Solvent (e.g., THF) | Ambient | Aryl Grignard Reagent | nih.gov |

| 2,5-Dibromoaryl Boronate | n-BuLi | Not specified | Not specified | Lithiated Aryl Boronate | beilstein-journals.org |

| Organic Halide | Mg°, Diisopropylaminoborane (Barbier conditions) | THF | Ambient | Organo(diisopropylamino)borane | nih.gov |

Transformations Involving the Isopropoxy Group (e.g., Cleavage, Modification)

The 2-isopropoxy group on the pyridine ring is an ether linkage that can be cleaved under specific reaction conditions to yield the corresponding 2-pyridone derivative. This transformation is significant as it unmasks a hydroxyl group (in its tautomeric form), which can alter the compound's chemical properties and provide a new handle for further functionalization. Ether cleavage reactions are typically catalyzed by strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Cleavage: The most common method for cleaving aryl alkyl ethers involves treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic substitution reaction occurs. For aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) (or in this case, a pyridone) and an alkyl halide. libretexts.org This is because the bond between the aromatic ring and the oxygen atom is stronger than the bond between the alkyl group and the oxygen, and nucleophilic attack on the sp²-hybridized carbon of the pyridine ring is disfavored. libretexts.org The reaction often requires forcing conditions, such as heating. masterorganicchemistry.com

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate the cleavage of ether bonds. Reagents like boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers, often under milder conditions than strong protic acids. Other Lewis acids, including those based on aluminum, iron, or lanthanides, have been used to activate the C–O bond for cleavage. nih.govmdpi.com For instance, aluminum trimethyl (AlMe₃) has been shown to accelerate aryl ether bond cleavage by orders of magnitude in nickel-catalyzed systems. nih.gov In some specialized cases, C–O bond cleavage of 2-alkoxypyridyl fragments has been observed within ruthenium complexes, proceeding through an SN2 or SNAr mechanism depending on the conditions. rsc.org

The table below outlines various reagents and conditions used for ether cleavage.

| Reagent Class | Specific Reagent(s) | General Conditions | Mechanism Type | Reference |

|---|---|---|---|---|

| Strong Protic Acids | HI, HBr | Aqueous solution, often with heat | SN1 or SN2 | masterorganicchemistry.comlibretexts.org |

| Lewis Acids | BBr₃, AlMe₃ | Anhydrous organic solvent | Lewis acid-base complexation followed by cleavage | nih.govmasterorganicchemistry.com |

| Lewis Acids (Catalytic) | La(NO₃)₃·6H₂O, Yb(OTf)₃ | With acyl chlorides, solvent-free or in organic solvent | Catalytic cycle | mdpi.com |

| Transition Metal Complexes | Ruthenium Complexes | Heating in THF | SN2 or SNAr | rsc.org |

Multi-Component Reactions and One-Pot Strategies

5-Bromo-2-isopropoxypyridine-3-boronic acid is a versatile building block well-suited for use in multi-component reactions (MCRs) and one-pot synthetic strategies. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govekb.eg The presence of three distinct functional handles—the boronic acid, the bromo substituent, and the pyridine core—allows for diverse and complex molecular architectures to be assembled efficiently.

Groebke–Blackburn–Bienaymé (GBB) Reaction: The GBB reaction is a three-component reaction between an amidine (like a 2-aminopyridine (B139424) derivative), an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]pyridines. beilstein-journals.orgnih.govbeilstein-journals.org While the 2-isopropoxy group prevents the direct participation of the pyridine nitrogen as an amidine, a powerful one-pot strategy involves a sequential Suzuki coupling followed by a GBB reaction. For example, a bromo-aminopyridine can first undergo a Suzuki coupling with a boronic acid, followed by a GBB reaction. beilstein-journals.orgacs.org Analogously, 5-Bromo-2-isopropoxypyridine-3-boronic acid could first participate in a Suzuki coupling via its boronic acid function, and the bromo group could then be converted to an amino group to enable a subsequent GBB reaction, all within a one-pot sequence.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org Boronic acids, particularly those containing an aldehyde function (formylphenylboronic acids), have been successfully employed in Ugi reactions to create complex molecules that retain the boronic acid moiety for further transformations. nih.gov While the title compound does not have an aldehyde, its boronic acid and bromo functionalities allow for its incorporation into Ugi-type products through sequential or pre-functionalization strategies. For example, the bromo group could be coupled to a component containing an amine or aldehyde before its use in an Ugi reaction.

Other One-Pot Strategies: The distinct reactivity of the boronic acid and the bromide allows for orthogonal one-pot sequences. For instance, the boronic acid can participate in a palladium-catalyzed Suzuki coupling, while the bromide can be used in a subsequent Sonogashira, Heck, or Buchwald-Hartwig amination reaction under different catalytic conditions. This dual functionality makes the compound an attractive substrate for building molecular libraries and complex target molecules in a step-economical fashion.

The following table presents examples of MCRs where boronic acids or related bromopyridines are key components.

| Reaction Name | Components | Product Scaffold | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| GBB Reaction–Suzuki Coupling (One-Pot) | 5-Bromo-2-aminopyridine, Aldehyde, Isocyanide, Phenylboronic acid | Substituted Imidazo[1,2-a]pyridine | Pd(0)-CALB@SiO₂, EtOH, rt then K₂CO₃, dioxane, 60 °C | beilstein-journals.org |

| Ugi Tetrazole Variation (UT-4CR) | p-Formyl-phenylboronic acid, Amine, Isocyanide, Azide | Tetrazole-boronic acid adduct | Not specified | nih.gov |

| Ugi-Lactamization (UL-3CR) | Formyl-phenylboronic acid, β- or γ-amino acid, Isocyanide | β- or γ-lactam with boronic acid | Microwave, 100 °C, 1 h | nih.gov |

| On-DNA GBB Reaction | DNA-tagged aminopyridine, Aldehyde, Isocyanide | DNA-encoded Imidazo[1,2-a]pyridine | AcOH in H₂O/DMSO, 25 °C | acs.org |

| Bohlmann-Rahtz Pyridine Synthesis | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Polysubstituted Pyridine | No additional acid catalyst | core.ac.uk |

Strategic Applications in Complex Molecule Synthesis

Construction of Substituted Pyridine (B92270) Derivatives

5-Bromo-2-isopropoxypyridine-3-boronic acid is a key building block for the synthesis of highly substituted pyridine derivatives. The primary method for this transformation is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. nih.gov In this context, the boronic acid group of the title compound reacts with a variety of organic halides or triflates, catalyzed by a palladium complex, to introduce a wide range of substituents onto the pyridine ring at the 3-position.

The general applicability of this approach is demonstrated in the synthesis of novel pyridine derivatives from analogous compounds. For instance, studies on 5-bromo-2-methylpyridin-3-amine, a structurally similar compound, show its efficient coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. researchgate.net These reactions, typically carried out in a solvent mixture of dioxane and water, proceed in moderate to good yields, highlighting the robustness of the Suzuki coupling for functionalizing bromopyridines. researchgate.net The isopropoxy group at the 2-position of the title compound can influence the electronic properties and solubility of the molecule, potentially enhancing its reactivity and utility in these coupling reactions.

The reaction conditions for such transformations are generally mild and tolerant of a wide array of functional groups, making this a highly modular approach for creating a library of substituted pyridines. The bromo-substituent at the 5-position remains intact during the coupling at the boronic acid site, providing a subsequent opportunity for further diversification of the pyridine scaffold. This sequential functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex molecules with precisely controlled substitution patterns.

| Bromopyridine Starting Material | Coupling Partner (Ar-B(OH)₂) | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-phenyl-2-methylpyridin-3-amine | Good |

| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | Moderate to Good |

| 5-bromo-2-methylpyridin-3-amine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(3-chlorophenyl)-2-methylpyridin-3-amine | Moderate |

Synthesis of Biaryl and Heterobiaryl Systems

The synthesis of biaryl and heterobiaryl scaffolds is of immense importance in medicinal chemistry and materials science, as these motifs are present in numerous biologically active compounds and functional materials. 5-Bromo-2-isopropoxypyridine-3-boronic acid is an ideal precursor for such systems through the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org This reaction facilitates the formation of a C-C bond between two sp²-hybridized carbon atoms, which is the defining linkage in biaryl structures. nih.gov

In this application, the boronic acid functionality of 5-bromo-2-isopropoxypyridine-3-boronic acid is coupled with an aryl or heteroaryl halide (or triflate). Alternatively, the bromo group on the pyridine ring can serve as the electrophilic partner, reacting with another aryl or heteroaryl boronic acid. This versatility allows for a convergent approach to complex biaryl structures.

The palladium-catalyzed coupling is highly efficient and can be performed under relatively mild conditions. beilstein-journals.org The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields and accommodate a broad range of functional groups on both coupling partners. For example, catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly employed. The presence of the isopropoxy group may influence the reaction by altering the electronic density of the pyridine ring or by participating in chelation with the metal center, thereby affecting the regioselectivity and efficiency of the coupling.

| Pyridine Reagent | Aryl/Heteroaryl Halide (Ar-X) | Typical Catalyst | Product Type |

|---|---|---|---|

| 5-Bromo-2-isopropoxypyridine-3-boronic acid | Bromobenzene | Pd(PPh₃)₄ | Biaryl |

| 5-Bromo-2-isopropoxypyridine-3-boronic acid | 2-Chloropyrimidine | Pd(dppf)Cl₂ | Heterobiaryl |

| Arylboronic acid | 5-Bromo-2-isopropoxypyridine | Pd(OAc)₂ | Biaryl |

Building Block for Polyheterocyclic Scaffolds

Beyond the synthesis of simple biaryls, 5-Bromo-2-isopropoxypyridine-3-boronic acid serves as a valuable building block for the construction of more complex polyheterocyclic scaffolds. These intricate structures are often found in natural products and are key targets in drug discovery programs. The dual functionality of the molecule—a boronic acid for coupling and a bromine atom for subsequent reactions—allows for its integration into multi-step synthetic sequences to build fused or linked heterocyclic systems.

A modular synthetic approach can be envisioned where the boronic acid is first utilized in a Suzuki coupling to attach another heterocyclic ring. The remaining bromo-substituent can then be used as a handle for a variety of transformations, including another Suzuki coupling, a Buchwald-Hartwig amination, a Sonogashira coupling, or a cyclization reaction to form a new ring. This strategy has been successfully employed in the synthesis of complex molecules like polyheterocyclic sulfonamides, where Suzuki coupling is a key step in assembling the molecular framework. researchgate.net

The strategic placement of the isopropoxy, bromo, and boronic acid groups on the pyridine ring allows for precise control over the final architecture of the polyheterocyclic system. The isopropoxy group can also play a role in directing metallation or influencing the conformation of the molecule, which can be critical in cyclization steps.

| Step | Reaction Type | Functional Group Utilized | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling | Boronic acid | Aryl-substituted 5-bromo-2-isopropoxypyridine |

| 2 | Buchwald-Hartwig Amination | Bromo group | N-arylated pyridine derivative |

| 3 | Intramolecular Cyclization | Newly introduced functional groups | Fused Polyheterocyclic System |

Precursor to Quaternary Carbon Centers and Stereocontrolled Synthesis

The application of pyridine-containing boronic acids in stereocontrolled synthesis is an emerging area of research with significant potential. While specific examples utilizing 5-Bromo-2-isopropoxypyridine-3-boronic acid to generate quaternary carbon centers are not extensively documented, the general reactivity of aryl and heteroaryl boronic acids in asymmetric transformations suggests its potential in this domain.

Recent advancements have shown that rhodium-catalyzed asymmetric additions of aryl boronic acids to activated pyridine derivatives (pyridinium salts) can proceed with high enantioselectivity. nih.gov These reactions typically result in the formation of chiral dihydropyridines, which are versatile intermediates for the synthesis of enantioenriched piperidines. mdpi.comacs.org The regioselectivity of the boronic acid addition can often be controlled by the choice of catalyst and ligands. nih.gov It is conceivable that 5-Bromo-2-isopropoxypyridine-3-boronic acid could be employed in such a catalytic system to generate chiral, highly functionalized piperidine (B6355638) derivatives.

Furthermore, asymmetric Suzuki-Miyaura coupling reactions have been developed to create axially chiral biaryl compounds. beilstein-journals.org The steric hindrance provided by the ortho-isopropoxy group in the title compound, combined with an appropriate chiral ligand on the palladium catalyst, could potentially be exploited to control the atropisomerism in the resulting biaryl product. The development of such methods would provide access to a new class of chiral ligands and catalysts.

While the direct application of 5-Bromo-2-isopropoxypyridine-3-boronic acid as a precursor to quaternary carbon centers in a stereocontrolled fashion requires further investigation, the existing literature on asymmetric reactions of similar boronic acids provides a strong foundation for future research in this area.

Catalytic Systems and Mechanistic Investigations

Design and Optimization of Catalytic Systems for Cross-Coupling

The efficiency of cross-coupling reactions involving 5-bromo-2-isopropoxypyridine-3-boronic acid is highly dependent on the interplay between the palladium catalyst, its associated ligands, and the reaction conditions, particularly the choice of base.

Palladium catalysts are central to the Suzuki-Miyaura reaction, facilitating the formation of carbon-carbon bonds. youtube.com The active catalytic species is typically a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.

Pd(0) Precatalysts: These complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), enter the catalytic cycle directly. They are highly active but can be sensitive to air and moisture. The choice of a Pd(0) source is often the first step in developing a coupling protocol. nih.gov

Pd(II) Precatalysts: Compounds like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are more stable and easier to handle. They require reduction to the active Pd(0) state in the reaction mixture, a process often facilitated by ligands (like phosphines) or other reaction components.

The selection between Pd(0) and Pd(II) precatalysts depends on the specific substrates and desired reaction kinetics. For challenging couplings, including those involving heteroaryl compounds, highly active catalyst systems are essential. nih.govrsc.org

| Catalyst Type | Examples | State | Role in Catalytic Cycle |

| Pd(0) Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Active Species | Enters the cycle directly at the oxidative addition step. |

| Pd(II) Precatalyst | Pd(OAc)₂, PdCl₂ | Precursor | Requires in situ reduction to Pd(0) before entering the cycle. |

Ligands play a multifaceted role in palladium-catalyzed cross-coupling. They bind to the metal center, modifying its steric and electronic properties, which in turn influences the catalyst's stability, activity, and selectivity. organic-chemistry.org The difficulty in coupling 2-substituted nitrogen-containing heteroaryl organoboranes can be attributed to slow transmetalation rates and decomposition via protodeboronation, issues that can be mitigated with proper ligand selection. nih.gov

Bulky Ligands: Sterically demanding ligands can promote the final reductive elimination step, which is crucial for product formation and catalyst turnover. They can also prevent catalyst deactivation through the formation of palladium black.

Selectivity: The choice of ligand can profoundly impact the selectivity of the reaction, particularly in cases where multiple reactive sites exist or where stereochemistry must be controlled. organic-chemistry.org For instance, certain phosphine (B1218219) ligands have been shown to be superior in preventing unwanted isomerization in specific Suzuki-Miyaura couplings. organic-chemistry.org

| Ligand Property | Example Ligands | Effect on Catalytic Cycle | Outcome |

| Electron-Donating | Tri-tert-butylphosphine, Tricyclohexylphosphine | Increases electron density on Pd, accelerating oxidative addition. | Higher reaction rates, improved yields for challenging substrates. |

| Sterically Bulky | SPhos, XPhos, Buchwald-type ligands | Promotes reductive elimination, prevents catalyst aggregation. | Faster product release, enhanced catalyst stability. |

| Bidentate (Chelating) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Stabilizes the metal center, influences coordination geometry. | Improved catalyst longevity and control over selectivity. |

The base is not a mere spectator in the Suzuki-Miyaura reaction; it is a critical component that actively participates in the catalytic cycle, primarily during the transmetalation step. deepdyve.com

The principal role of the base is to activate the boronic acid. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic trihydroxyborate species ([RB(OH)₃]⁻). deepdyve.comresearchgate.net This anionic borate (B1201080) is significantly more reactive toward the palladium(II) complex, facilitating the transfer of the organic group from boron to palladium. researchgate.net Computational studies support that the primary mechanistic pathway involves the initial reaction between the base and the organoboronic acid. nih.gov

Commonly used bases include:

Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used due to their effectiveness and moderate strength.

Phosphates: Tripotassium phosphate (B84403) (K₃PO₄) is often employed, particularly in challenging couplings or with sensitive substrates. researchgate.net

Hydroxides: Aqueous solutions of sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂) are also effective. The presence of water can facilitate the formation of hydroxo-palladium species which may also participate in the transmetalation step. researchgate.net

The choice and amount of base can influence reaction selectivity, especially in competitive reactions, by affecting the acid-base equilibrium in the reaction mixture. deepdyve.comresearchgate.net

Mechanistic Pathways of Boronic Acid Transformations

Understanding the detailed mechanistic steps of the transformations that 5-bromo-2-isopropoxypyridine-3-boronic acid undergoes is crucial for reaction optimization and troubleshooting.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps. youtube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the coupling partner (an aryl or vinyl halide). This step increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two, forming an organopalladium(II) complex. wikipedia.orgumb.edulibretexts.org This process requires a vacant coordination site on the metal complex. wikipedia.orgumb.edu

Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. As previously discussed, the boronic acid is first activated by a base to form an anionic borate. deepdyve.comresearchgate.net This borate then reacts with the organopalladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. mdpi.com The precise mechanism can vary, with pathways involving either a hydroxo-palladium complex or the direct reaction with the borate being proposed. mdpi.com The rate of this step is highly sensitive to the nature of the boronic acid or ester used. nih.gov

Reductive Elimination: In the final step, the two organic groups on the diorganopalladium(II) intermediate couple and are expelled from the metal's coordination sphere, forming the new carbon-carbon bond of the desired product. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org For reductive elimination to occur, the two organic groups must typically be in a cis orientation to one another on the palladium center. libretexts.org

| Mechanistic Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | Pd(0) inserts into the R-X bond of the coupling partner. | 0 → +2 |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) center. | No Change (+2) |

| Reductive Elimination | The two organic groups couple and detach from the Pd center, forming the product. | +2 → 0 |

While the Suzuki-Miyaura coupling is predominantly viewed through an ionic, two-electron pathway, boronic acids and their derivatives can also engage in transformations involving radical intermediates. researchgate.net The chemistry of pyridine-boryl radicals, in particular, has seen significant development. rsc.org

These radical pathways are distinct from the traditional catalytic cycle and are often initiated by single-electron transfer (SET) processes, which can be triggered by photoredox catalysis or specific chemical oxidants. researchgate.netnih.gov For instance, mechanistic studies suggest that a bromine radical, formed in situ, can interact with the empty p-orbital on the boron atom of an alkyl boronic acid, facilitating a unique activation pathway. rsc.org Once generated, a pyridyl radical can participate in various reactions, such as addition to olefins, that are not accessible through the standard Suzuki-Miyaura mechanism. nih.gov Computational analyses have explored these radical-radical cross-coupling pathways, finding them to be energetically feasible alternatives to conventional mechanisms in certain contexts. rsc.org

Advanced Synthetic Techniques and Methodologies

Flow Chemistry Approaches for Synthesis and Functionalization

Flow chemistry, the practice of conducting chemical reactions in a continuous stream rather than a batch-wise fashion, has emerged as a powerful tool for organic synthesis. acs.org This technique offers precise control over reaction parameters, rapid optimization, and improved safety, making it highly suitable for the synthesis and subsequent functionalization of pyridine (B92270) boronic acids. acs.orgresearchgate.net

The synthesis of boronic acids often involves organolithium chemistry, which can be hazardous on a large scale in batch processes. A continuous flow setup mitigates these risks by using small reactor volumes, enabling rapid mixing and precise temperature control. organic-chemistry.org For instance, a process involving a halogen-lithium exchange followed by quenching with a borate (B1201080) ester has been demonstrated to produce boronic acids with reaction times of less than a second and high throughput, suitable for multigram-scale synthesis. organic-chemistry.org This "flash chemistry" approach is highly applicable to the synthesis of 5-Bromo-2-isopropoxypyridine-3-boronic acid from a corresponding di-halogenated precursor.

Furthermore, 5-Bromo-2-isopropoxypyridine-3-boronic acid is a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Flow chemistry has been extensively applied to optimize these reactions. acs.org By pumping solutions of the aryl halide, boronic acid, and catalyst through a heated reactor coil, significant improvements in reaction time and yield can be achieved compared to batch methods. acs.orgacs.org

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions performed under continuous flow, illustrating the efficiency of this technique for biaryl synthesis, a primary application for 5-Bromo-2-isopropoxypyridine-3-boronic acid.

| Aryl Halide | Boronic Acid | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-β-CD | N/A (Continuous) | High | acs.org |

| 4-Bromophenol | Phenylboronic acid | Homogeneous Pd Catalyst | N/A (Continuous) | Optimized via RSM | acs.org |

| 2-Bromopyridine | Various boronic acids | Pd(PPh₃)₄ | Longer than batch | Good, esp. with EDG | acs.org |

| 5-Iodo-2-deoxyuridine | 2-Benzofuranyl boronic acid | SerrKap | 29 min | 90% | acs.org |

Chemoenzymatic Synthesis Involving Pyridine Boronic Acids

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. While the direct enzymatic synthesis of the C-B bond in boronic acids is not a common strategy, enzymes can be employed for the selective functionalization of precursors or derivatives of pyridine boronic acids under mild conditions.

Lipases, such as Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), are widely used for esterification reactions. nih.gov This approach can be applied to pyridine carboxylic acids to form pyridine esters, which are valuable in the flavor and fragrance industry and as synthetic intermediates. nih.gov A relevant application for a compound like 5-Bromo-2-isopropoxypyridine-3-boronic acid would be the enzymatic modification of a related pyridine derivative, for example, the esterification of a precursor carboxylic acid before the introduction of the boronic acid moiety.

Research has demonstrated an efficient method for the enzymatic esterification of various nicotinic acids with alcohols using Novozym 435. nih.gov The optimized conditions highlight the mildness and efficiency of the biocatalytic approach.

| Parameter | Optimal Condition |

|---|---|

| Enzyme | Novozym 435 (60 mg) |

| Substrates | Nicotinic acids (0.4 mmol) and Alcohols (0.2 mmol) |

| Solvent | n-hexane (5.0 mL) |

| Dehydrating Agent | Molecular Sieve 3A (0.25 g) |

| Temperature | 50 °C |

| Reaction Time | 48 h |

Table: Optimized Conditions for Novozym 435-Catalyzed Synthesis of Pyridine Esters. nih.gov

The high functional group tolerance and mild reaction conditions characteristic of enzymatic transformations make them a promising strategy for steps within a larger synthesis plan for complex molecules derived from 5-Bromo-2-isopropoxypyridine-3-boronic acid, avoiding harsh reagents that could degrade the boronic acid group.

Photochemical and Electrochemical Approaches to Functionalization

Photochemical and electrochemical methods provide unique pathways for the functionalization of heterocyclic compounds like pyridines, often enabling reactivity that is difficult to achieve with traditional thermal methods. These techniques rely on the generation of highly reactive intermediates, such as radicals or radical ions, under controlled conditions.

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has become a powerful tool for pyridine functionalization. acs.orgresearchgate.net One strategy involves the SET reduction of a pyridinium (B92312) ion to form a pyridinyl radical. nih.gov This radical can then couple with other radicals, such as allylic radicals, to form new C-C bonds with high regioselectivity, often favoring the C4 position, which diverges from classical Minisci-type reactions. researchgate.netnih.gov This approach could be used to introduce substituents onto the pyridine ring of 5-Bromo-2-isopropoxypyridine-3-boronic acid or its precursors.

Electrochemistry offers an alternative, reagent-free method to generate reactive intermediates. The direct electrochemical carboxylation of pyridines using CO2 has been developed, with the reaction's regioselectivity being controlled by the choice of the electrochemical cell setup. nih.gov A divided cell favors C5-carboxylation, while an undivided cell promotes C4-carboxylation, a selectivity switch attributed to a paired electrolysis mechanism involving an anodically-generated iodine species. nih.gov Such a technique could theoretically be applied to introduce a carboxylic acid group onto a pyridine ring system related to the target compound.

The table below outlines key features of these advanced functionalization methods.

| Method | Key Intermediate | Typical Functionalization | Controlling Factor | Reference |

|---|---|---|---|---|

| Photochemical Organocatalysis | Pyridinyl Radical | C4-Alkylation/Allylation | Catalyst/Light Source | researchgate.netnih.gov |

| Electrochemical Carboxylation | Radical Anion | C4/C5-Carboxylation | Electrolysis Cell Type (Divided vs. Undivided) | nih.gov |

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for screening purposes. The boronic acid functional group is compatible with solid-phase techniques, enabling its incorporation into peptides and other small molecules synthesized on a solid support.

A convenient method for the high-yield synthesis of peptides with a C-terminal boronic acid has been developed using a commercially available 1-glycerol polystyrene resin. nih.gov This approach is compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, demonstrating that the boronic acid moiety can withstand the conditions of peptide synthesis, including coupling and deprotection steps. nih.gov This robustness suggests that 5-Bromo-2-isopropoxypyridine-3-boronic acid could be used as a building block in solid-phase synthesis. For example, it could be attached to a resin and the bromine atom could serve as a handle for further diversification through cross-coupling reactions, generating a library of substituted 2-isopropoxypyridine-3-boronic acid derivatives.

The general workflow for such a combinatorial approach would involve:

Immobilization: Attaching a pyridine-containing scaffold to a solid support.

Diversification: Performing a series of reactions to introduce diversity. For a molecule like 5-Bromo-2-isopropoxypyridine-3-boronic acid, this could involve Suzuki-Miyaura coupling at the bromine position with a variety of other boronic acids.

Cleavage: Releasing the final products from the solid support for purification and screening.

The stability of the boronic acid group under these conditions makes it a valuable component for generating molecular libraries aimed at discovering new biologically active agents.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes to Access Derivatives

The future development of derivatives from 5-Bromo-2-isopropoxypyridine-3-boronic acid will likely focus on leveraging its multiple reactive sites to construct a diverse array of complex molecules. The presence of both a boronic acid group and a bromine atom opens the door to a variety of cross-coupling reactions, allowing for sequential or orthogonal functionalization.

One of the most prominent future directions is the expanded use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a reaction between an organoboron compound and an organohalide, is a well-established method for forming carbon-carbon bonds. illinois.eduyoutube.comyoutube.com In the context of 5-Bromo-2-isopropoxypyridine-3-boronic acid, the boronic acid moiety can readily participate in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides. Following this initial transformation, the bromine atom on the pyridine (B92270) ring can then be utilized in a second, different cross-coupling reaction, such as a Sonogashira or Heck coupling.

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, offers a powerful method for introducing alkynyl groups onto the pyridine core. organic-chemistry.orgwikipedia.orglibretexts.org This would lead to the synthesis of novel pyridyl-alkyne derivatives, which are important scaffolds in medicinal chemistry and materials science. Similarly, the Heck reaction, involving the coupling of an unsaturated halide with an alkene, could be employed to introduce vinyl substituents. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org The ability to perform these reactions sequentially allows for the controlled and predictable synthesis of highly functionalized pyridine derivatives with precise substitution patterns.

Beyond traditional cross-coupling reactions, multi-component reactions (MCRs) are expected to be a significant area of exploration. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The isopropoxy and boronic acid groups of 5-Bromo-2-isopropoxypyridine-3-boronic acid could be strategically employed in novel MCRs to rapidly generate libraries of diverse compounds for biological screening or materials discovery.

Exploration of New Catalytic Systems and Sustainable Methodologies

A key trend in modern chemical synthesis is the development of more sustainable and environmentally friendly reaction conditions. Future research involving 5-Bromo-2-isopropoxypyridine-3-boronic acid will undoubtedly embrace this ethos through the exploration of novel catalytic systems and green chemistry approaches.

Photocatalysis , which utilizes visible light to drive chemical reactions, is a rapidly growing field. nih.govdigitellinc.comrsc.orgnih.govacs.org The development of photoredox catalytic cycles for the activation of boronic acids is an active area of research. These methods often proceed under mild conditions and can offer unique reactivity compared to traditional thermal methods. Future work will likely focus on developing photocatalytic systems that can selectively activate either the boronic acid or the bromo group of 5-Bromo-2-isopropoxypyridine-3-boronic acid, enabling controlled and stepwise derivatization.

Flow chemistry is another sustainable methodology that is gaining traction. researchgate.netresearchgate.netuc.ptmdpi.comacs.org Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The application of flow chemistry to the synthesis and derivatization of 5-Bromo-2-isopropoxypyridine-3-boronic acid could lead to more efficient and scalable processes for producing valuable downstream products. This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) where process optimization and control are critical.

Furthermore, the development of novel, more efficient, and reusable catalysts will be crucial. This includes exploring catalysts based on earth-abundant metals as alternatives to precious metals like palladium, as well as the design of ligands that can enhance catalyst activity and stability.

Application in the Synthesis of Advanced Materials

The unique electronic and structural features of pyridine-containing molecules make them attractive components for advanced materials. The versatility of 5-Bromo-2-isopropoxypyridine-3-boronic acid as a building block positions it as a key precursor for the synthesis of novel functional materials.

One promising area is the development of boron-containing polymers . scite.airesearchwithrutgers.comrsc.orgmdpi.com The incorporation of boron into polymer backbones can impart unique properties, such as Lewis acidity, which can be exploited for sensing applications, and specific electronic characteristics beneficial for organic electronics. 5-Bromo-2-isopropoxypyridine-3-boronic acid could serve as a monomer in polymerization reactions, leading to the creation of novel polymers with tailored properties. For instance, through Suzuki polymerization, it could be copolymerized with other aromatic dihalides to produce conjugated polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of materials for organic electronics , including OLEDs, is a particularly exciting prospect. boronmolecular.com The pyridine core is a common component in electron-transporting materials, and the ability to functionalize the 5-Bromo-2-isopropoxypyridine-3-boronic acid scaffold allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels. This makes it a valuable building block for designing new emitters, host materials, and charge-transport layers in OLED devices.

Role in the Development of New Synthetic Strategies for Heterocycles

Heterocyclic compounds are at the heart of medicinal chemistry and are present in a vast number of pharmaceuticals. 5-Bromo-2-isopropoxypyridine-3-boronic acid is an ideal starting material for the development of new synthetic strategies to access novel and complex heterocyclic systems.

Cascade reactions , where a single synthetic operation leads to the formation of multiple chemical bonds, are a powerful tool for building molecular complexity. nih.govnih.govrsc.org The functional groups on 5-Bromo-2-isopropoxypyridine-3-boronic acid can be designed to participate in intramolecular cascade sequences. For example, after an initial cross-coupling reaction to introduce a suitably functionalized side chain, an intramolecular cyclization could be triggered to form a fused heterocyclic system. This approach could provide access to novel pyrido-fused heterocycles, which are privileged scaffolds in drug discovery. ias.ac.inaablocks.com

The development of novel strategies for the synthesis of fused heterocyclic systems is a major focus of contemporary organic chemistry. The strategic placement of the isopropoxy and boronic acid groups on the pyridine ring of the title compound can be exploited to direct the formation of new rings. For instance, the isopropoxy group could be deprotected to reveal a hydroxyl group, which could then participate in a cyclization reaction with a neighboring substituent introduced via the boronic acid or bromo functionality. Such strategies could lead to the efficient synthesis of complex polycyclic aromatic systems with interesting biological or material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-isopropoxypyridine-3-boronic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. First, bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The isopropoxy group is introduced via alkylation of a hydroxyl precursor using isopropyl bromide or Mitsunobu conditions. The boronic acid moiety is installed via Miyaura borylation, employing a palladium catalyst (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. Purity (>97%) is verified using HPLC and ¹H/¹³C NMR spectroscopy, with residual solvents quantified by GC-MS .

Q. Which spectroscopic techniques are critical for characterizing 5-Bromo-2-isopropoxypyridine-3-boronic acid?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., integration ratios for isopropoxy methyl groups and pyridine protons).

- ¹¹B NMR : To verify boronic acid formation (δ ~30 ppm for free boronic acid).

- Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., ESI+ or MALDI-TOF).

- FT-IR : To identify B-O stretching (~1350 cm⁻¹) and hydroxyl vibrations (~3200 cm⁻¹).

Cross-referencing with PubChem data (InChIKey, canonical SMILES) ensures structural consistency .

Q. What purification strategies are effective for isolating 5-Bromo-2-isopropoxypyridine-3-boronic acid?

- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For boronic acid stability, acidic aqueous workups (pH 5–6) prevent protodeboronation. Recrystallization from ethanol/water mixtures improves crystallinity. Purity is validated via melting point analysis (if crystalline) and HPLC retention time matching .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for high-yield biaryl synthesis?

- Methodological Answer : Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Solvent/Base : Use THF/water (3:1) with K₂CO₃ to balance solubility and reactivity.

- Temperature : 80–100°C under microwave irradiation reduces reaction time (15–30 min vs. 12–24 hrs conventionally).

- Molar Ratios : 1.2 equivalents of boronic acid to aryl halide minimizes homo-coupling. Monitor via TLC (UV-active spots) and isolate via flash chromatography .

Q. How do steric effects from the isopropoxy group influence reactivity in cross-coupling or functionalization?

- Methodological Answer : The isopropoxy group at the 2-position creates steric hindrance, slowing transmetalation in Suzuki reactions. Computational modeling (DFT) reveals increased activation energy for Pd-OB(OH)₂ intermediate formation. Mitigation strategies include:

- Ligand Design : Bulky ligands (e.g., XPhos) enhance Pd center accessibility.

- Pre-activation : Converting the boronic acid to a more reactive trifluoroborate salt (e.g., via KHF₂).

Experimental validation via kinetic studies (e.g., monitoring reaction progress by ¹H NMR) resolves contradictions in literature-reported yields .

Q. What are the stability considerations for long-term storage of this boronic acid?

- Methodological Answer : Protodeboronation is minimized by:

- Storage Conditions : Argon atmosphere at 2–8°C in amber vials to prevent light/oxidation degradation.

- Lyophilization : Freeze-drying increases shelf life (≥2 years) compared to solution storage.

Stability is assessed via periodic ¹¹B NMR to detect boron-containing degradation products (e.g., boric acid) .

Q. How can computational modeling predict the compound’s interactions in drug discovery scaffolds?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., kinases). The boronic acid moiety’s electrophilicity is analyzed via electrostatic potential maps (MEPs) to predict covalent binding with serine proteases. QSAR studies correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.